4-(3-Methyloxetan-3-yl)benzaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxetan-3-yl)benzaldehyde typically involves the formation of the oxetane ring followed by its attachment to the benzaldehyde moiety. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light . This reaction can be used to form the oxetane ring, which is then functionalized to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyloxetan-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 4-(3-Methyloxetan-3-yl)benzoic acid
Reduction: 4-(3-Methyloxetan-3-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methyloxetan-3-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Methyloxetan-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to improve the pharmacokinetic properties of therapeutic agents .
Comparison with Similar Compounds
4-(3-Methyloxetan-3-yl)benzaldehyde can be compared with other oxetane-containing compounds:
4-(3-Methyloxetan-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(3-Methyloxetan-3-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
Oxetan-3-one: A simpler oxetane derivative used as a building block in organic synthesis.
These compounds share the oxetane ring, which imparts unique chemical properties, such as increased stability and reactivity in ring-opening reactions .
Biological Activity
4-(3-Methyloxetan-3-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.
- Chemical Formula : C10H12O2
- Molecular Weight : 164.20 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with 3-methyloxetan under controlled conditions. Various methods can be employed, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Antimicrobial Properties
Research has demonstrated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzaldehyde have shown effectiveness against various bacterial strains, suggesting that similar mechanisms may apply to this compound.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
Anti-inflammatory Effects
Studies indicate that benzaldehyde derivatives can modulate inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays, including DPPH and ABTS radical scavenging tests. Results suggest a moderate antioxidant capacity, which may contribute to its protective effects in biological systems.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The aldehyde group may interact with active sites on enzymes, leading to inhibition of key metabolic pathways.
- Receptor Binding : Potential binding to olfactory receptors has been suggested, influencing sensory responses and possibly modulating behavioral effects.
- Cell Signaling Modulation : The compound may alter signaling pathways involved in inflammation and oxidative stress responses.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various benzaldehyde derivatives, including those similar to this compound. Results indicated significant activity against E. coli and S. aureus, highlighting the potential for therapeutic applications in treating bacterial infections .
- Inflammation Research : In a cellular model of inflammation, compounds similar to this compound were shown to reduce TNF-alpha levels by over 50%, indicating a strong anti-inflammatory effect .
Properties
IUPAC Name |
4-(3-methyloxetan-3-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(7-13-8-11)10-4-2-9(6-12)3-5-10/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCDNLFJULOPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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